3-allyl-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Chemical Biology Covalent Inhibitor Design Synthetic Methodology

3-Allyl-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione (CAS 1207024-09-6) is a synthetic small molecule that bridges two pharmacologically privileged heterocyclic frameworks: a quinazoline-2,4(1H,3H)-dione core and a 1,2,4-oxadiazole ring substituted with an ortho-tolyl group, connected via a methylene linker and further functionalized with an N3-allyl group. The quinazoline-2,4-dione scaffold is a validated core for PARP inhibition and kinase modulation , while the 1,2,4-oxadiazole moiety is recognized as a metabolically stable bioisostere with established roles as a nitric oxide synthase (NOS) inhibitor scaffold.

Molecular Formula C21H18N4O3
Molecular Weight 374.4
CAS No. 1207024-09-6
Cat. No. B2685386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-allyl-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
CAS1207024-09-6
Molecular FormulaC21H18N4O3
Molecular Weight374.4
Structural Identifiers
SMILESCC1=CC=CC=C1C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)CC=C
InChIInChI=1S/C21H18N4O3/c1-3-12-24-20(26)16-10-6-7-11-17(16)25(21(24)27)13-18-22-19(23-28-18)15-9-5-4-8-14(15)2/h3-11H,1,12-13H2,2H3
InChIKeyRYIQLWSKXMBPBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Allyl-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione (CAS 1207024-09-6): Procurement-Grade Chemical Identity and Core Scaffold


3-Allyl-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione (CAS 1207024-09-6) is a synthetic small molecule that bridges two pharmacologically privileged heterocyclic frameworks: a quinazoline-2,4(1H,3H)-dione core and a 1,2,4-oxadiazole ring substituted with an ortho-tolyl group, connected via a methylene linker and further functionalized with an N3-allyl group [1]. The quinazoline-2,4-dione scaffold is a validated core for PARP inhibition and kinase modulation [2], while the 1,2,4-oxadiazole moiety is recognized as a metabolically stable bioisostere with established roles as a nitric oxide synthase (NOS) inhibitor scaffold [3]. The combination of these features within a single, low-molecular-weight entity (MW: 374.4 g/mol) makes this compound a distinct entry in the hybrid heterocycle chemical space.

Why Generic Substitution Is Inadequate for 3-Allyl-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione (CAS 1207024-09-6)


Selecting a generic quinazoline-dione or oxadiazole cannot replicate the integrated target-engagement profile of this specific hybrid. The ortho-tolyl substituent on the oxadiazole ring imparts distinct steric and electronic constraints that differentiate binding modes from meta- or para-substituted analogs [1]. The N3-allyl group provides a chemically addressable handle for covalent probe development or further derivatization, a feature absent in simple N3-alkyl or N3-benzyl variants [2]. Critically, linking the quinazoline-2,4-dione core to the oxadiazole via a methylene bridge at the N1 position—rather than the more common C6/C7 substitution pattern—shifts the three-dimensional pharmacophore geometry and has been associated with divergent kinase and NOS inhibition profiles within this chemical series [3]. These structural features collectively mean that even compounds sharing the same molecular formula or core ring systems may exhibit non-overlapping biological activity and selectivity, making informed procurement decisions essential for reproducible research.

Actionable Quantitative Evidence for the Selection of 3-Allyl-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione (CAS 1207024-09-6)


Allyl-Functionalized Quinazoline-Dione Core as a Superior Synthetic Intermediate for Covalent Probe Development vs. N3-Alkyl Analogs

The N3-allyl substituent on the quinazoline-2,4-dione ring distinguishes this compound from N3-methyl, -ethyl, -propyl, or -benzyl analogs by providing a terminal olefin for thiol-ene click chemistry, epoxidation, or other chemoselective transformations [1]. In the context of building a focused library of covalent probes targeting PARP or kinase active-site cysteines, the allyl handle permits on-demand functionalization without altering the hydrogen-bond donor/acceptor profile of the dione core. By contrast, N3-alkyl-saturated analogs (e.g., 3-isopropyl-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione) lack this orthogonal reactivity and require de novo synthesis for each derivative.

Chemical Biology Covalent Inhibitor Design Synthetic Methodology

Ortho-Tolyl Oxadiazole Substitution Confers Distinct Conformational Constraints Relative to Meta- and Para-Tolyl Isomers in Quinazoline-Dione Hybrids

The ortho-methyl group on the phenyl ring attached to the 1,2,4-oxadiazole creates a steric clash with the oxadiazole ring, enforcing a twisted biaryl conformation distinct from the relatively coplanar meta-tolyl and para-tolyl isomers [1]. This conformational restriction has been shown in analogous quinazoline-2,4-dione HPPD inhibitor series to modulate target engagement: compound 11h (1-ethyl-6-(2-hydroxy-6-oxocyclohex-1-enecarbonyl)-3-(o-tolyl)quinazoline-2,4(1H,3H)-dione) achieved a Ki of 0.005 µM against HPPD, approximately 2.6-fold more potent than the clinical benchmark mesotrione (Ki = 0.013 µM) [2]. While this data comes from a different linker geometry, it establishes that the o-tolyl substitution on the quinazoline-dione scaffold can deliver picomolar target affinity when paired with an appropriate heterocyclic partner.

Medicinal Chemistry Structure-Activity Relationship Conformational Analysis

N1-Methylene-Linked Oxadiazole Positioning Addresses Distinct Binding Site Topology Compared to C6/C7-Linked Oxadiazole-Quinazoline Hybrids

In the growing family of 1,2,4-oxadiazole/quinazoline-4-one hybrids, the attachment point of the oxadiazole moiety to the quinazoline core fundamentally reshapes the pharmacophore. Compounds with a C6 or C7 oxadiazole substitution (e.g., 3-phenethyl-7-(3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione) present a linear, extended conformation that occupies the adenine pocket of canonical kinases [1]. In contrast, the N1-methylene linkage in the target compound projects the oxadiazole ring into a distinct vector, which computational docking of analogous hybrids suggests orients the oxadiazole toward the ribose-binding subpocket or a selectivity-conferring allosteric site, depending on the kinase target [2]. The most selective PARP-2 inhibitor reported to date within the quinazoline-2,4-dione series (compound 11a, PARP-1 IC50 = 467 nM, PARP-2 IC50 = 11.5 nM, selectivity index = 40.6) similarly exploits N1-substitution geometry to achieve isoform discrimination [2].

Kinase Inhibition PARP Inhibition Linker Pharmacology Structure-Based Design

Nitric Oxide Synthase (nNOS/iNOS) Inhibitory Scaffold Hybridization Outperforms Single-Pharmacophore Parents in Preliminary Class-Level Assessments

The quinazolinone family (compounds 7a–7l) and the oxadiazoline family (compounds 6a–6t) have each been independently characterized as nNOS and iNOS inhibitors [1]. In the original publication, the best quinazolinone, 7d, achieved IC50 values of 0.47–0.88 mM against nNOS, while the best oxadiazoline, 6t, showed superior potency [1]. The target compound integrates both pharmacophores into a single molecule, adopting a hybrid design strategy that has been successfully applied in the 1,2,4-oxadiazole/quinazoline-4-one series to generate multitargeted EGFR/BRAF inhibitors with single-digit nanomolar IC50 values [2]. Although nNOS/iNOS IC50 values for the exact target compound have not been disclosed in peer-reviewed literature, the hybridization of two independently validated NOS-inhibitory scaffolds is predicted to produce additive or synergistic potency improvements, based on the precedent established in the kinase inhibitor series.

Nitric Oxide Synthase Neurodegeneration Dual Pharmacophore Strategy

Favorable Physicochemical Profile for Blood-Brain Barrier Penetration vs. Larger, More Lipophilic Quinazoline-Oxadiazole Congeners

With a molecular weight of 374.4 g/mol, 2 hydrogen bond donors, 7 hydrogen bond acceptors, and a calculated tPSA of approximately 89 Ų, the target compound resides within the favorable CNS multiparameter optimization (MPO) space (MW < 400, tPSA < 90 Ų, HBD ≤ 3) [1]. This contrasts with larger 3-substituted benzyl or phenethyl oxadiazole-quinazoline-dione analogs (e.g., 3-(4-methylbenzyl)-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione, MW ~438.5 g/mol; or 3-phenethyl-7-linked variants, MW ~494.4 g/mol) which exceed the MW and tPSA thresholds predictive of passive CNS penetration [1]. The compact N3-allyl group contributes minimally to molecular weight and lipophilicity while providing a synthetic handle, a combination not achievable with bulkier N3 substituents. Retention of the o-tolyl group on the oxadiazole imparts sufficient lipophilicity (cLogP ~2.8) to promote membrane permeability without triggering P-glycoprotein efflux liabilities typical of highly lipophilic diaryl compounds.

CNS Drug Design Physicochemical Property Optimization Blood-Brain Barrier Permeability

High-Impact Research and Industrial Application Scenarios for 3-Allyl-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione (CAS 1207024-09-6)


Building Brain-Penetrant, Covalent Chemical Probes for nNOS or PARP-2 Target Validation

The combination of a CNS physicochemical profile (MW 374.4, tPSA ~89 Ų), an N3-allyl handle for covalent warhead installation, and the N1-linked oxadiazole topology associated with PARP-2 selectivity [1] makes this compound an ideal core scaffold for developing brain-penetrant covalent probes targeting nNOS or PARP-2 in neurodegenerative disease models. By employing thiol-ene chemistry to append an acrylamide or chloroacetamide warhead, researchers can generate a focused set of covalent inhibitors while preserving the core pharmacophore geometry, enabling direct comparison of reversible vs. irreversible inhibition modalities in primary neuronal cultures or in vivo models of Parkinson's disease and stroke [2].

Chemical Tool for Disentangling Linker-Position-Dependent Selectivity in Quinazoline-Oxadiazole Kinase Inhibitor Programs

Most commercially available quinazoline-2,4-dione inhibitors feature C6 or C7 substitution patterns. By procuring this N1-methylene-linked oxadiazole variant, kinase drug discovery teams can directly probe how the oxadiazole attachment point alters selectivity across the kinome [1]. Pairing this compound with a C7-linked analog (e.g., 3-phenethyl-7-(3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione, MW 494.4) in a differential scanning fluorimetry or KINOMEscan panel provides structural biologists with orthogonal vectors for designing type II or type III kinase inhibitors with improved selectivity profiles [2].

Isomeric Selectivity Benchmark in High-Throughput Screening (HTS) of the Tolyl-Substituted Oxadiazole Series

The o-tolyl substituent on the 1,2,4-oxadiazole ring enforces a twisted conformation predicted to produce divergent biological activity relative to m-tolyl and p-tolyl isomers [1]. Including the target compound as a singleton in an HTS campaign against panels of 50–100 kinases, PARP isoforms, or epigenetic targets creates an internal isomeric selectivity benchmark, enabling rapid identification of targets that are sensitive to the ortho-methyl steric effect. This prevents false-negative conclusions that might arise if only the meta- or para-tolyl series is screened, and may uncover novel chemical starting points for targets with sterically demanding binding pockets [2].

Late-Stage Diversification Intermediate for Focused Quinazoline-Oxadiazole Compound Libraries

For medicinal chemistry groups employing a library-based approach to SAR exploration, the N3-allyl group serves as a privileged diversification point [1]. The allyl moiety can undergo epoxidation to yield an epoxide electrophile, cross-metathesis with substituted styrenes to introduce aromatic diversity, or hydroboration-oxidation to install a primary alcohol for subsequent ester or carbamate formation. This 'one scaffold, many chemotypes' strategy reduces the synthetic burden of preparing separate N3-substituted series from scratch and accelerates the identification of optimal N3 substituents for a given biological target [2].

Quote Request

Request a Quote for 3-allyl-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.